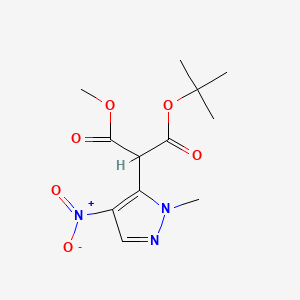
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE is a complex organic compound with a unique structure that includes a tert-butyl group, a methyl group, and a nitro-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group. The tert-butyl and methyl groups are then added through alkylation reactions. The final step involves the esterification of the malonate moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers
Mechanism of Action
The mechanism of action of 1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE: Unique due to its specific substitution pattern and functional groups.
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-AMINO-1H-PYRAZOL-5-YL)MALONATE: Similar structure but with an amino group instead of a nitro group.
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-HYDROXY-1H-PYRAZOL-5-YL)MALONATE: Contains a hydroxy group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its nitro group, in particular, allows for diverse chemical transformations and potential bioactivity .
Properties
Molecular Formula |
C12H17N3O6 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-methyl 2-(2-methyl-4-nitropyrazol-3-yl)propanedioate |
InChI |
InChI=1S/C12H17N3O6/c1-12(2,3)21-11(17)8(10(16)20-5)9-7(15(18)19)6-13-14(9)4/h6,8H,1-5H3 |
InChI Key |
HXUZIPDWMOKCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C=NN1C)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


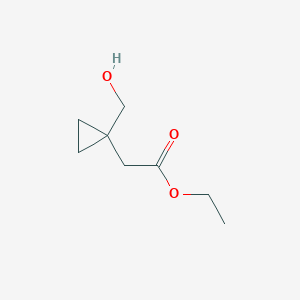
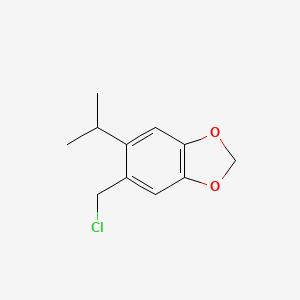
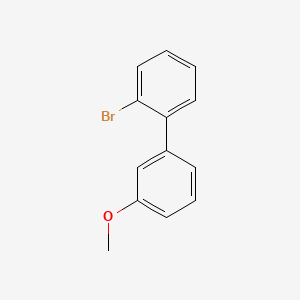
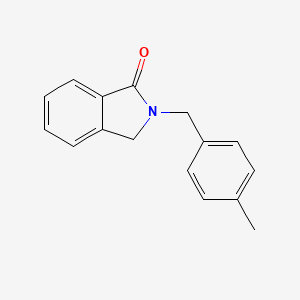
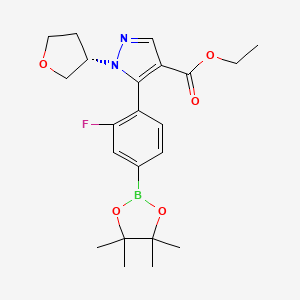
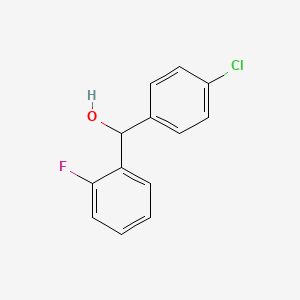
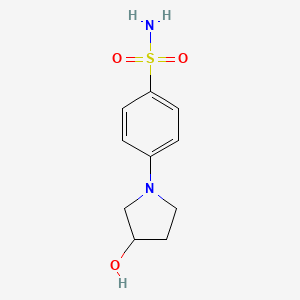
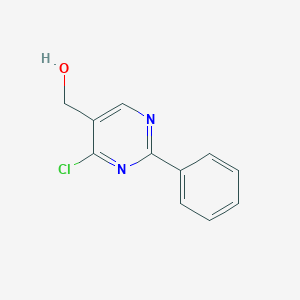
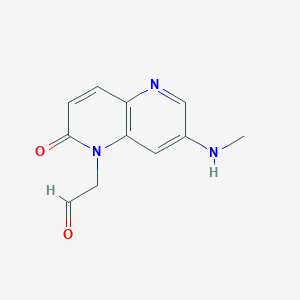
![N-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B8345514.png)
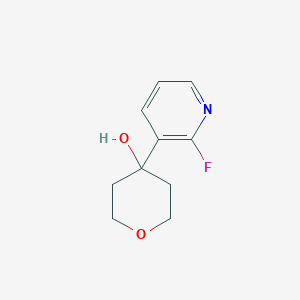
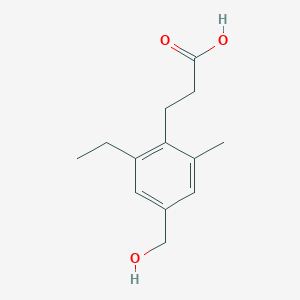
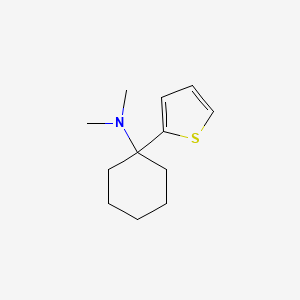
![8-(4-Propylphenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8345567.png)
